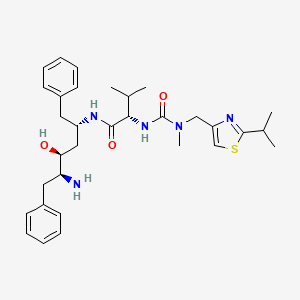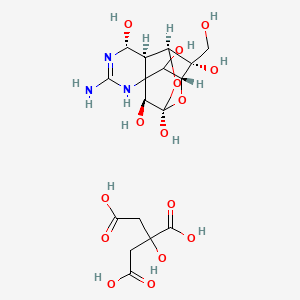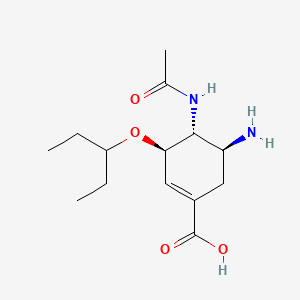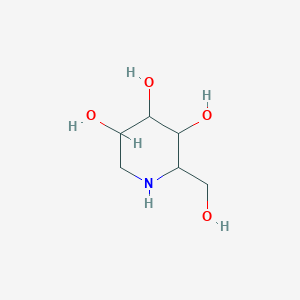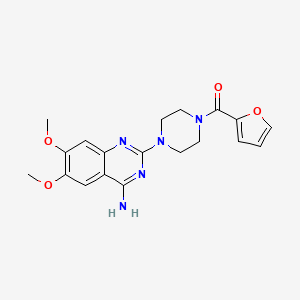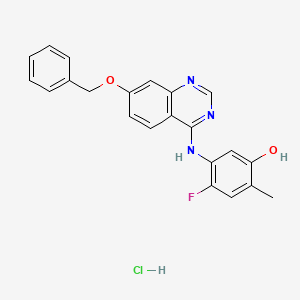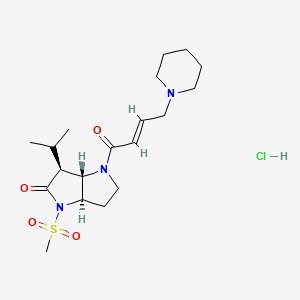
W146
概要
説明
この化合物は、免疫応答と血管透過性の調節における役割について広く研究されてきました .
2. 製法
合成経路と反応条件: W146の合成は、主要な中間体である3-ヘキシルフェニルアミンの調製から始まり、複数のステップを必要とします。 この中間体は、その後様々な試薬と反応して最終生成物を形成します。 反応条件は一般的に、メタノールやジメチルスルホキシド (DMSO) などの有機溶媒の使用を伴い、反応は制御された温度とpH条件下で行われます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の試薬と高度な精製技術を使用し、最終生成物が要求される仕様を満たすようにします。 生産は、必要な安全対策と品質管理対策を備えた専門施設で行われます .
科学的研究の応用
W146は、化学、生物学、医学、産業などの分野で、科学研究において幅広い用途があります。
化学: this compoundは、スフィンゴシン-1-リン酸受容体1とその様々な生化学経路における役割を研究するためのツール化合物として使用されます.
生物学: 免疫細胞の遊走と血管透過性のメカニズムを調査するために使用されます。
医学: this compoundは、自己免疫疾患、癌、心血管疾患などの疾患の治療における潜在的な治療応用があります。 .
作用機序
W146は、スフィンゴシン-1-リン酸受容体1 (S1P1) を選択的に拮抗することにより、その効果を発揮します。 この受容体は、免疫細胞の遊走、血管透過性、その他の生理学的プロセスの調節に関与しています。 受容体を遮断することにより、this compoundはS1P1の内部移行と下流シグナル伝達を阻害し、免疫応答と血管機能の変化につながります .
類似化合物:
FTY720 (フィンゴリモド): 多発性硬化症の治療に使用される別のS1P受容体モジュレーター。
JTE-013: スフィンゴシン-1-リン酸受容体2 (S1P2) の選択的アンタゴニスト。
SEW2871: スフィンゴシン-1-リン酸受容体1 (S1P1) の選択的アゴニスト
比較: this compoundは、他の類似化合物と比較して、スフィンゴシン-1-リン酸受容体1 (S1P1) に対する高い選択性で独特です。 FTY720やSEW2871もS1P受容体を標的としていますが、選択性プロファイルと作用機序が異なります。 一方、JTE-013は、S1P受容体ファミリーの異なるサブタイプを標的とするため、this compoundはS1P1に対する特異的な拮抗作用において独特です .
Safety and Hazards
生化学分析
Biochemical Properties
W146 interacts with the S1PR1, a G-protein coupled receptor involved in various cellular processes . The interaction between this compound and S1PR1 inhibits the activation of the receptor, thereby affecting the downstream signaling pathways . This interaction is selective, as this compound does not affect other subtypes of sphingosine-1-phosphate receptors .
Cellular Effects
This compound has been shown to influence various cellular processes by modulating the activity of S1PR1 . For instance, it can alleviate hyperalgesia, suppress the upregulation of certain proteins like CGRP and c-fos, and reduce the activation of microglia . These effects highlight the role of this compound in influencing cell function through its interaction with S1PR1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to S1PR1, which inhibits the activation of the receptor . This inhibition prevents the downstream signaling events mediated by S1PR1, including the phosphorylation of ERK1 and Akt . Therefore, this compound exerts its effects at the molecular level by modulating the activity of S1PR1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For example, a study showed that this compound at a dosage of 5 mg/kg could increase the entrance of hematopoietic stem progenitor cells into mouse blood circulation from the bone marrow .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its role as a S1PR1 antagonist, it is likely involved in the sphingolipid signaling pathway .
Subcellular Localization
Given its role as a S1PR1 antagonist, it is likely to be localized at the cell membrane where S1PR1 is typically found .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of W146 involves multiple steps, starting with the preparation of the key intermediate, 3-hexylphenylamine. This intermediate is then reacted with various reagents to form the final product. The reaction conditions typically involve the use of organic solvents such as methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
化学反応の分析
反応の種類: W146は、アミノ基やホスホン酸基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: これらの反応には、多くの場合、ハロゲン化剤や求核剤などの試薬が関与します。 反応は一般的に、穏やかな温度で有機溶媒中で行われます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、制御された条件下でthis compoundを酸化することができます。
還元反応: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、this compoundを含む還元反応に使用されます
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、異なる官能基を持つ様々なthis compound誘導体を生成することができ、一方、酸化反応や還元反応は、既存の官能基を変更することができます .
類似化合物との比較
FTY720 (Fingolimod): Another S1P receptor modulator used in the treatment of multiple sclerosis.
JTE-013: A selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).
SEW2871: A selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1)
Comparison: W146 is unique in its high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) compared to other similar compounds. While FTY720 and SEW2871 also target S1P receptors, they have different selectivity profiles and mechanisms of action. JTE-013, on the other hand, targets a different subtype of the S1P receptor family, making this compound distinct in its specific antagonistic action on S1P1 .
特性
IUPAC Name |
[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425901 | |
| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909725-61-7 | |
| Record name | P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is W146, and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to S1PR1 and blocking the binding of its natural ligand, sphingosine-1-phosphate (S1P). This blockade prevents S1P-mediated downstream signaling. [, , , , , , , , , , , , , , , , , ]
Q2: How does this compound compare to other S1PR modulators, such as FTY720 (fingolimod)?
A2: Unlike FTY720, which acts as a functional antagonist by inducing S1PR1 internalization and degradation, this compound is a competitive antagonist that directly blocks S1P binding without causing receptor internalization. [, , , , , ] This difference in mechanism may result in distinct downstream effects and potentially different clinical applications.
Q3: Which cell types and tissues have shown to be affected by this compound treatment in research?
A3: Studies have investigated the effects of this compound on various cell types, including:
- Lymphocytes: this compound induces lymphopenia by blocking S1P1-mediated lymphocyte egress from lymph nodes. []
- Dendritic Cells: this compound can prevent S1P1 agonist-induced inhibition of interferon-α production in plasmacytoid dendritic cells. []
- Brain Microvascular Endothelial Cells: this compound reverses the protective effects of ozanimod (an S1PR1 agonist) against ischemia-induced injury in these cells, suggesting S1PR1 dependency in ozanimod's mechanism. []
- Renal Cortical Collecting Duct Cells: this compound blocks the inhibitory effect of S1P on aldosterone-induced epithelial sodium channel activity. []
- Retina Müller Glial Cells: this compound does not inhibit S1P-induced migration of these cells, suggesting involvement of other S1PR subtypes. []
- Human Articular Chondrocytes: this compound inhibits the anti-inflammatory effects of S1P, implicating S1P1 in mediating these effects. []
- Hepatic Stellate Cells: this compound, along with S1PR1 silencing, abrogates S1P-induced migration and fibrogenic activity. []
Q4: What is the role of S1PR1 in regulating endothelial barrier function, and how does this compound contribute to understanding this role?
A4: S1PR1 plays a crucial role in maintaining endothelial barrier integrity. [, , , ] this compound has been instrumental in dissecting the role of S1PR1 in this process. For instance, in zebrafish, this compound disrupts venous endothelial barrier integrity, mimicking the effects of S1PR1 knockdown. [] This highlights the importance of S1PR1 in regulating vascular permeability.
Q5: How does this compound affect the production of cytokines and chemokines?
A5: this compound can modulate the inflammatory response by influencing cytokine and chemokine production:
- Inhibition of Anti-inflammatory Cytokines: In a study on paclitaxel-induced neuropathic pain, this compound reduced the production of anti-inflammatory cytokines IL-10 and IL-4 in the spinal cord. []
- Induction of Pro-inflammatory Cytokines: In the same study, this compound increased the production of pro-inflammatory cytokines TNF-α and IL-1β, suggesting a shift towards a pro-inflammatory state. []
Q6: What is the molecular formula and weight of this compound?
A6: While the provided abstracts don't specify the exact molecular formula and weight of this compound, these can be determined from its chemical name, (R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid. The molecular formula is C16H27N2O4P, and the molecular weight is 342.37 g/mol.
Q7: Is there any information available on the spectroscopic data or material compatibility of this compound?
A7: The provided research abstracts primarily focus on the biological activity and mechanism of action of this compound. They do not provide specific details regarding its spectroscopic data or material compatibility. Further research or manufacturer information would be necessary to obtain this data.
Q8: What are the potential therapeutic applications of this compound based on its mechanism of action?
A8: As a selective S1PR1 antagonist, this compound holds promise for therapeutic applications where blocking S1P1 signaling is beneficial. Research suggests potential applications in:
- Autoimmune Diseases: this compound's ability to induce lymphopenia suggests potential in treating autoimmune conditions, although further research is needed. []
- Neuropathic Pain: Studies indicate that this compound can attenuate neuropathic pain induced by chemotherapy agents like paclitaxel, highlighting its potential as a therapeutic target for this debilitating condition. [, ]
- Other Conditions: Researchers are exploring this compound's potential in various other conditions, including acute liver failure, diabetic nephropathy, and even stroke recovery. [, , ]
Q9: What are the key research tools and resources used in studying this compound and its effects?
A9: Research on this compound utilizes a diverse range of techniques and tools, including:
- Cell Culture Models: Researchers utilize various cell lines, including endothelial cells, lymphocytes, and neuronal cells, to investigate the cellular effects of this compound. [, , , , , ]
- Animal Models: Rodent models, such as mice and rats, are employed to study the in vivo effects of this compound in different disease models, including neuropathic pain, stroke, and acute liver failure. [, , , , ]
- Molecular Biology Techniques: Techniques like Western blotting, PCR, and immunofluorescence are used to assess protein expression, gene regulation, and cellular localization of S1PR1 and downstream signaling molecules. [, , , , , , ]
- Pharmacological Tools: Selective agonists and antagonists of different S1PR subtypes, including this compound, are essential tools for dissecting the specific roles of each receptor subtype in various biological processes. [, , , , , , , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


